Author: BenchChem Technical Support Team. Date: January 2026
Introduction: The Significance of N-Aryl 2,5-Piperidinediones in Modern Drug Discovery
The 2,5-piperidinedione, or glutarimide, scaffold is a privileged motif in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic introduction of an aryl group at the nitrogen atom (N-arylation) profoundly influences the molecule's pharmacological profile, modulating its binding affinity, selectivity, and pharmacokinetic properties. This modification is a cornerstone in the development of novel therapeutics, including targeted protein degraders like immunomodulatory imide drugs (IMiDs) and proteolysis-targeting chimeras (PROTACs). Consequently, robust and versatile protocols for the N-arylation of 2,5-piperidinedione are of paramount importance to researchers, scientists, and drug development professionals.
This comprehensive guide provides a detailed exploration of the primary catalytic methods for the N-arylation of 2,5-piperidinedione: the Palladium-catalyzed Buchwald-Hartwig amination, the Copper-catalyzed Ullmann condensation, and the Copper-catalyzed Chan-Lam coupling. Beyond a mere recitation of steps, this document delves into the mechanistic underpinnings of each protocol, offering insights into the rationale behind experimental choices and providing a framework for troubleshooting and optimization.
I. Palladium-Catalyzed N-Arylation: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination stands as a powerful and versatile method for the formation of carbon-nitrogen bonds, renowned for its broad substrate scope and functional group tolerance. This palladium-catalyzed cross-coupling reaction has been successfully applied to the N-arylation of a wide range of amines and amides, including cyclic imides like 2,5-piperidinedione.
A. Mechanistic Rationale: A Symphony of Oxidative Addition, Ligand Exchange, and Reductive Elimination
The catalytic cycle of the Buchwald-Hartwig amination is a well-orchestrated sequence of elementary steps involving a palladium catalyst, which cycles between the Pd(0) and Pd(II) oxidation states.[1] The choice of a bulky, electron-rich phosphine ligand is critical, as it facilitates both the oxidative addition and the reductive elimination steps, ultimately driving the reaction towards the desired N-arylated product.[2]
graph Buchwald_Hartwig_Mechanism {
layout=circo;
node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124"];
edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
pd0 [label="Pd(0)L_n", fillcolor="#F1F3F4"];
oxidative_addition [label="Oxidative\nAddition", shape=plaintext, fontcolor="#34A853"];
pd_aryl_halide [label="Ar-Pd(II)(X)L_n", fillcolor="#F1F3F4"];
ligand_exchange [label="Ligand\nExchange", shape=plaintext, fontcolor="#4285F4"];
pd_aryl_imide [label="Ar-Pd(II)(N-imide)L_n", fillcolor="#F1F3F4"];
reductive_elimination [label="Reductive\nElimination", shape=plaintext, fontcolor="#EA4335"];
product [label="N-Aryl-2,5-piperidinedione", shape=ellipse, fillcolor="#FFFFFF", style=filled];
aryl_halide [label="Ar-X", shape=plaintext];
piperidinedione [label="2,5-Piperidinedione\n+ Base", shape=plaintext];
pd0 -> oxidative_addition [label=" "];
oxidative_addition -> pd_aryl_halide [label=" "];
pd_aryl_halide -> ligand_exchange [label=" "];
ligand_exchange -> pd_aryl_imide [label=" "];
pd_aryl_imide -> reductive_elimination [label=" "];
reductive_elimination -> product [label=" "];
product -> pd0 [label="Regenerates\nCatalyst", style=dashed];
aryl_halide -> oxidative_addition [style=dotted];
piperidinedione -> ligand_exchange [style=dotted];
}
Catalytic cycle of the Buchwald-Hartwig amination.
The reaction commences with the oxidative addition of the aryl halide to the active Pd(0) species, forming a Pd(II)-aryl halide complex.[3][4] Subsequently, the deprotonated 2,5-piperidinedione displaces the halide from the palladium center. The final, crucial step is the reductive elimination from the Pd(II)-aryl-imide complex, which forges the desired C-N bond and regenerates the catalytically active Pd(0) species.[1]
B. Experimental Protocol: A Step-by-Step Guide
This protocol provides a general starting point for the Buchwald-Hartwig N-arylation of 2,5-piperidinedione and may require optimization for specific substrates.
Materials:
-
2,5-Piperidinedione
-
Aryl halide (bromide, iodide, or chloride)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, SPhos, BrettPhos)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane, THF)
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere (e.g., argon or nitrogen), add 2,5-piperidinedione (1.0 equiv.), the aryl halide (1.1-1.5 equiv.), the palladium pre-catalyst (1-5 mol%), and the phosphine ligand (2-10 mol%) to an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar.
-
Addition of Base and Solvent: Add the base (1.5-2.5 equiv.) to the reaction mixture, followed by the anhydrous, degassed solvent.
-
Degassing: If not performed in a glovebox, degas the reaction mixture by bubbling a gentle stream of argon through the solution for 10-15 minutes.
-
Reaction: Seal the vessel and heat the reaction mixture to the appropriate temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst and inorganic salts.
-
Extraction and Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
C. Data Presentation: Catalyst and Ligand Selection
The choice of catalyst and ligand is crucial for the success of the Buchwald-Hartwig amination, especially with challenging substrates. Bulky biarylphosphine ligands have demonstrated superior performance in the N-arylation of cyclic imides.
| Aryl Halide | Palladium Pre-catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 4-Bromotoluene | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 92 | |
| 4-Chlorobenzonitrile | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane | 110 | 88 | |
| 2-Bromopyridine | Pd₂(dba)₃ (2.5) | BrettPhos (5) | Cs₂CO₃ | Toluene | 100 | 85 | |
D. Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Ensure anhydrous and anaerobic conditions. Use a fresh batch of catalyst and ligand. Consider using a pre-formed catalyst. |
| Insufficiently strong base | For less acidic imides, a stronger base like NaOtBu or LHMDS may be required. |
| Steric hindrance | Use a bulkier ligand (e.g., XPhos, BrettPhos) to promote reductive elimination. |
| Formation of side products | Hydrodehalogenation of aryl halide | Lower the reaction temperature. Use a less sterically hindered ligand. |
| Homocoupling of aryl halide | Ensure a 1:1 stoichiometry of Pd:Ligand. |
II. Copper-Catalyzed N-Arylation: The Ullmann Condensation
The Ullmann condensation is a classical, copper-catalyzed method for the formation of C-N bonds.[5] While traditional Ullmann reactions often require harsh conditions, modern protocols utilizing ligands allow for milder and more efficient N-arylation of a variety of nitrogen nucleophiles, including imides.[6][7]
A. Mechanistic Insights: The Role of Copper in C-N Bond Formation
The mechanism of the Ullmann condensation is believed to proceed through a Cu(I)/Cu(III) catalytic cycle. The reaction is initiated by the coordination of the deprotonated 2,5-piperidinedione to a Cu(I) species. Oxidative addition of the aryl halide to this complex forms a Cu(III) intermediate, which then undergoes reductive elimination to yield the N-arylated product and regenerate the Cu(I) catalyst.[5] The presence of a chelating ligand, such as a diamine or an amino acid, is crucial for stabilizing the copper catalyst and facilitating the key steps of the catalytic cycle.[6]
graph Ullmann_Mechanism {
layout=circo;
node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124"];
edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
cu1 [label="Cu(I)L_n", fillcolor="#F1F3F4"];
oxidative_addition [label="Oxidative\nAddition", shape=plaintext, fontcolor="#34A853"];
cu3_aryl_halide [label="Ar-Cu(III)(X)L_n", fillcolor="#F1F3F4"];
ligand_exchange [label="Ligand\nExchange", shape=plaintext, fontcolor="#4285F4"];
cu3_aryl_imide [label="Ar-Cu(III)(N-imide)L_n", fillcolor="#F1F3F4"];
reductive_elimination [label="Reductive\nElimination", shape=plaintext, fontcolor="#EA4335"];
product [label="N-Aryl-2,5-piperidinedione", shape=ellipse, fillcolor="#FFFFFF", style=filled];
aryl_halide [label="Ar-X", shape=plaintext];
piperidinedione [label="2,5-Piperidinedione\n+ Base", shape=plaintext];
cu1 -> ligand_exchange [label=" "];
ligand_exchange -> cu3_aryl_halide [label=" "];
cu3_aryl_halide -> oxidative_addition [label=" "];
oxidative_addition -> cu3_aryl_imide [label=" "];
cu3_aryl_imide -> reductive_elimination [label=" "];
reductive_elimination -> product [label=" "];
product -> cu1 [label="Regenerates\nCatalyst", style=dashed];
aryl_halide -> oxidative_addition [style=dotted];
piperidinedione -> ligand_exchange [style=dotted];
}
Catalytic cycle of the Ullmann condensation.
B. Experimental Protocol: A Practical Approach
Materials:
-
2,5-Piperidinedione
-
Aryl halide (typically iodide or bromide)
-
Copper(I) salt (e.g., CuI, Cu₂O)
-
Ligand (e.g., 1,10-phenanthroline, L-proline, N,N'-dimethylethylenediamine)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
High-boiling point solvent (e.g., DMF, DMSO, NMP)
Procedure:
-
Reaction Setup: To an oven-dried reaction vessel, add 2,5-piperidinedione (1.0 equiv.), the aryl halide (1.0-1.2 equiv.), the copper(I) salt (5-20 mol%), the ligand (10-40 mol%), and the base (2.0-3.0 equiv.).
-
Solvent Addition: Add the high-boiling point solvent.
-
Reaction: Heat the reaction mixture to the appropriate temperature (typically 110-150 °C) with stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature and dilute with an organic solvent. Filter the mixture to remove insoluble inorganic salts.
-
Extraction and Purification: Wash the organic layer with water and brine. Dry over anhydrous sodium sulfate, filter, and concentrate. The crude product is then purified by column chromatography.
C. Data Presentation: Ligand and Base Effects
The choice of ligand and base significantly impacts the efficiency of the Ullmann N-arylation.
| Aryl Halide | Copper Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 4-Iodoanisole | CuI (10) | 1,10-Phenanthroline (20) | K₂CO₃ | DMF | 120 | 85 | [6] |
| 3-Bromobenzonitrile | Cu₂O (10) | L-Proline (20) | Cs₂CO₃ | DMSO | 130 | 78 | [7] |
| 2-Iodopyridine | CuI (15) | N,N'-Dimethylethylenediamine (30) | K₃PO₄ | NMP | 140 | 75 | [6] |
III. Copper-Catalyzed N-Arylation: The Chan-Lam Coupling
The Chan-Lam coupling offers a valuable alternative for N-arylation, utilizing arylboronic acids as the arylating agents.[4] This copper-catalyzed reaction is often performed under mild conditions, sometimes even at room temperature and open to the air, making it an attractive method for the synthesis of N-aryl imides.[2]
A. Mechanistic Overview: A Copper-Mediated Cross-Coupling
The Chan-Lam coupling is believed to proceed through a catalytic cycle involving a Cu(II) species. The reaction is initiated by the formation of a copper(II)-imide complex. Transmetalation with the arylboronic acid generates a copper(II)-aryl-imide intermediate. Reductive elimination from this intermediate affords the N-arylated product and a Cu(0) species, which is then re-oxidized to Cu(II) by an oxidant (often atmospheric oxygen) to complete the catalytic cycle.
graph Chan_Lam_Mechanism {
layout=circo;
node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124"];
edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
cu2 [label="Cu(II)L_n", fillcolor="#F1F3F4"];
transmetalation [label="Transmetalation", shape=plaintext, fontcolor="#34A853"];
cu2_aryl_imide [label="Ar-Cu(II)(N-imide)L_n", fillcolor="#F1F3F4"];
reductive_elimination [label="Reductive\nElimination", shape=plaintext, fontcolor="#EA4335"];
product [label="N-Aryl-2,5-piperidinedione", shape=ellipse, fillcolor="#FFFFFF", style=filled];
reoxidation [label="Reoxidation", shape=plaintext, fontcolor="#FBBC05"];
cu0 [label="Cu(0)L_n", fillcolor="#F1F3F4"];
aryl_boronic_acid [label="Ar-B(OH)₂", shape=plaintext];
piperidinedione [label="2,5-Piperidinedione\n+ Base", shape=plaintext];
cu2 -> transmetalation [label=" "];
transmetalation -> cu2_aryl_imide [label=" "];
cu2_aryl_imide -> reductive_elimination [label=" "];
reductive_elimination -> product [label=" "];
product -> cu0 [label=" ", style=dashed];
cu0 -> reoxidation [label=" "];
reoxidation -> cu2 [label="O₂"];
aryl_boronic_acid -> transmetalation [style=dotted];
piperidinedione -> cu2 [style=dotted];
}
Catalytic cycle of the Chan-Lam coupling.
B. Experimental Protocol: A Mild and Practical Procedure
Materials:
-
2,5-Piperidinedione
-
Arylboronic acid
-
Copper(II) salt (e.g., Cu(OAc)₂)
-
Base (e.g., pyridine, Et₃N, or an inorganic base like K₂CO₃)
-
Solvent (e.g., CH₂Cl₂, THF, MeOH)
-
Optional: Molecular sieves
Procedure:
-
Reaction Setup: To a reaction flask, add 2,5-piperidinedione (1.0 equiv.), the arylboronic acid (1.5-2.0 equiv.), and the copper(II) salt (10-100 mol%).
-
Solvent and Base Addition: Add the solvent and the base. In some cases, the addition of molecular sieves can be beneficial to remove water.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C). The reaction is often performed open to the air.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, filter the mixture through a pad of celite and wash with an organic solvent.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.
C. Data Presentation: Scope of the Chan-Lam Coupling
The Chan-Lam coupling is tolerant of a variety of functional groups on the arylboronic acid.
| Arylboronic Acid | Copper Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Phenylboronic acid | Cu(OAc)₂ (10) | Pyridine | CH₂Cl₂ | RT | 90 | [2] |
| 4-Methoxyphenylboronic acid | Cu(OAc)₂ (10) | Et₃N | THF | RT | 88 | [2] |
| 3-Fluorophenylboronic acid | Cu(OAc)₂ (20) | K₂CO₃ | MeOH | 50 | 82 | [2] |
IV. Comparative Analysis and Conclusion: Choosing the Right Tool for the Job
Each of the described N-arylation methods offers distinct advantages and is suited for different synthetic challenges.
-
Buchwald-Hartwig Amination: Offers the broadest substrate scope, including less reactive aryl chlorides, and high functional group tolerance. The use of sophisticated and often expensive palladium catalysts and ligands is a primary consideration.
-
Ullmann Condensation: A cost-effective alternative using abundant copper catalysts. Modern protocols have expanded its scope and improved reaction conditions, though it may still require higher temperatures than the Buchwald-Hartwig reaction.
-
Chan-Lam Coupling: Utilizes readily available arylboronic acids and often proceeds under very mild conditions. The reaction is particularly attractive for its operational simplicity.
The selection of the optimal protocol will depend on factors such as the nature of the arylating agent, the presence of sensitive functional groups, cost considerations, and the desired scale of the reaction. For complex molecules in the later stages of a synthesis, the mildness and broad scope of the Buchwald-Hartwig amination may be preferable. For large-scale synthesis where cost is a major factor, the Ullmann or Chan-Lam couplings present compelling alternatives.
This guide provides the foundational knowledge and practical protocols to empower researchers to successfully implement the N-arylation of 2,5-piperidinedione, a critical transformation in the pursuit of novel therapeutics and advanced materials.
V. References
-
Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]
-
Monnier, F., & Taillefer, M. (2009). Catalytic C−C, C−N, and C−O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition, 48(38), 6954–6971. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
-
Chan, D. M. T., Monaco, K. L., Wang, R.-P., & Winters, M. P. (1998). New N- and O-Arylations with Phenylboronic acids and Cupric Acetate. Tetrahedron Letters, 39(19), 2933–2936. [Link]
-
Sambiagio, C., Marsden, S. P., Blacker, A. J., & McGowan, P. C. (2014). Copper catalysed Ullmann type chemistry: from mechanistic aspects to modern development. Chemical Society Reviews, 43(10), 3525–3550. [Link]
-
Ley, S. V., & Thomas, A. W. (2003). Modern Synthetic Methods for Copper-Mediated C(aryl)−O, C(aryl)−N, and C(aryl)−S Bond Formation. Angewandte Chemie International Edition, 42(44), 5400–5449. [Link]
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]
-
Ullmann, F., & Bielecki, J. (1901). Ueber Synthesen in der Biphenylreihe. Berichte der deutschen chemischen Gesellschaft, 34(2), 2174–2185. [Link]
-
Hayhow, T. G., et al. (2020). Optimized Buchwald-Hartwig Amination Protocol for the Synthesis of N-(Hetero)aryl Glutarimides. The Journal of Organic Chemistry, 85(15), 10107–10115. [Link]
-
Antilla, J. C., & Buchwald, S. L. (2001). Copper-Catalyzed Coupling of Arylboronic Acids and Amines. Organic Letters, 3(13), 2077–2079. [Link]
-
Klapars, A., & Buchwald, S. L. (2002). Copper-Catalyzed N-Arylation of Acyclic and Cyclic Amides. Journal of the American Chemical Society, 124(50), 14844–14845. [Link]
-
Strieter, E. R., Blackmond, D. G., & Buchwald, S. L. (2005). The Role of O-Functionalized Additives in the Copper-Catalyzed N-Arylation of Amides. Journal of the American Chemical Society, 127(12), 4120–4121. [Link]
-
Jones, C. P., Anderson, K. W., & Buchwald, S. L. (2007). Sequential N-Arylation of Primary Amines. The Journal of Organic Chemistry, 72(21), 7968–7973. [Link]
-
Hartwig, J. F. (1998). Transition Metal Catalyzed Synthesis of Arylamines and Aryl Ethers from Aryl Halides and Triflates: Scope and Mechanism. Angewandte Chemie International Edition, 37(15), 2046–2067. [Link]
-
Wolfe, J. P., Wagaw, S., Marcoux, J.-F., & Buchwald, S. L. (1998). Rational Development of Practical Catalysts for Aromatic Carbon−Nitrogen Bond Formation. Accounts of Chemical Research, 31(12), 805–818. [Link]
-
Ma, D., Zhang, Y., Yao, J., Wu, S., & Tao, F. (2003). A General and Efficient Copper Catalyst for the N-Arylation of Amides and Lactams. Journal of the American Chemical Society, 125(22), 6528–6529. [Link]
-
Kwong, F. Y., & Buchwald, S. L. (2002). A General, Efficient, and Inexpensive Catalyst System for the Copper-Catalyzed N-Arylation of Imidazoles. Organic Letters, 4(20), 3517–3520. [Link]
-
Lu, Z., & Twieg, R. J. (2007). Copper-Catalyzed N-Arylation of Amides and Carbamates with Arylboronic Acids. Tetrahedron Letters, 48(33), 5811–5814. [Link]
-
Beletskaya, I. P., & Cheprakov, A. V. (2004). Copper in Cross-Coupling Reactions: The Post-Ullmann Chemistry. Coordination Chemistry Reviews, 248(21-24), 2337–2364. [Link]
-
Evano, G., Blanchard, N., & Toumi, M. (2008). Copper-Mediated C-N Bond Formation. Chemical Reviews, 108(8), 3054–3131. [Link]
-
Cristau, H.-J., Cellier, P. P., Hamada, S., Spindler, J.-F., & Taillefer, M. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl and Alkyl Aryl Ethers. Organic Letters, 6(6), 913–916. [Link]
-
Shen, R., & Porco, J. A. (2000). A Copper-Promoted C−N Bond-Forming Reaction: N-Arylation of Amides with Arylboronic Acids. Organic Letters, 2(9), 1333–1336. [Link]
-
Lam, P. Y. S., Vincent, G., Clark, C. G., Deudon, S., & Jadhav, P. K. (2001). Copper-Promoted C-N Bond Formation with Boronic Acids: A Mild and Facile Synthesis of N-Aryl Amides. Tetrahedron Letters, 42(20), 3415–3418. [Link]
-
Goodpasture, J. D., & Shaughnessy, K. H. (2013). N-Arylation of Amides with Aryl Halides Using a Bulky N-Heterocyclic Carbene-Ligated Palladium Catalyst. The Journal of Organic Chemistry, 78(22), 11221–11234. [Link]
-
Yin, J., & Buchwald, S. L. (2000). A Catalytic Asymmetric Suzuki Coupling Reaction. Journal of the American Chemical Society, 122(48), 12051–12052. [Link]
-
Shekhar, S., Ryberg, P., Hartwig, J. F., & Mathew, J. S. (2006). Re-evaluation of the Mechanism of the Ullmann Reaction. Journal of the American Chemical Society, 128(11), 3584–3591. [Link]
-
Strieter, E. R., & Buchwald, S. L. (2006). A Mechanistic Investigation of the Copper-Catalyzed N-Arylation of Amides. Journal of the American Chemical Society, 128(45), 14458–14459. [Link]
-
Ikawa, T., Barder, T. E., Biscoe, M. R., & Buchwald, S. L. (2007). Pd-Catalyzed C−N Cross-Coupling Reactions of Unactivated Aryl Chlorides. Journal of the American Chemical Society, 129(43), 13001–13007. [Link]
-
Tundel, R. E., Anderson, K. W., & Buchwald, S. L. (2006). Expedited Suzuki−Miyaura Coupling of Aryl Chlorides. The Journal of Organic Chemistry, 71(1), 430–433. [Link]
-
Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition, 45(21), 3484–3488. [Link]
-
Fors, B. P., Krattiger, P., Strieter, E., & Buchwald, S. L. (2008). Water-Mediated Catalyst Preactivation: An Efficient Protocol for C−N Cross-Coupling Reactions. Organic Letters, 10(16), 3505–3508. [Link]
-
Ghosh, A., Sieser, J. E., Riou, M., Thibault, C., & Couturier, M. (2010). A Developer’s Guide to the Buchwald−Hartwig Amination. Organic Process Research & Development, 14(4), 1019–1030. [Link]
-
Ma, D., & Cai, Q. (2003). A General and Efficient Copper-Catalyzed N-Arylation of Amides and Lactams with Aryl Bromides and Aryl Iodides. Organic Letters, 5(14), 2453–2455. [Link]
-
Shafir, A., & Buchwald, S. L. (2006). Highly Selective N-Arylation of Aliphatic Amines with a Copper-Based Catalyst. Journal of the American Chemical Society, 128(27), 8742–8743. [Link]
Sources